
6-Trityl-1,2,3,4-tetra-O-acetyl-beta-D-glucose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Trityl-1,2,3,4-tetra-O-acetyl-beta-D-glucose is a chemical compound with the molecular formula C33H34O10. It is a derivative of glucose, where the hydroxyl groups are protected by acetyl groups, and the sixth position is substituted with a trityl group. This compound is often used in organic synthesis and research due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Trityl-1,2,3,4-tetra-O-acetyl-beta-D-glucose typically involves the protection of the hydroxyl groups of D-glucose. The process begins with the tritylation of the hydroxyl group at the sixth position, followed by acetylation of the remaining hydroxyl groups. The reaction conditions often include the use of trityl chloride (TrCl) and acetic anhydride in the presence of a base such as pyridine .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to increase yield and purity, and employing industrial-scale reactors and purification systems .
Chemical Reactions Analysis
Types of Reactions
6-Trityl-1,2,3,4-tetra-O-acetyl-beta-D-glucose can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or aldehydes.
Reduction: Reduction reactions can convert it back to its parent glucose derivative.
Substitution: The acetyl and trityl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include TEMPO (2,2,6,6-Tetramethylpiperidine 1-oxyl) and BAIB (Bis(acetoxy)iodobenzene).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are often used.
Substitution: Reagents like hydrochloric acid (HCl) or bromine (Br2) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can regenerate the parent glucose derivative .
Scientific Research Applications
6-Trityl-1,2,3,4-tetra-O-acetyl-beta-D-glucose has several applications in scientific research:
Chemistry: It is used as a protected glucose derivative in the synthesis of complex carbohydrates and glycosides.
Biology: The compound serves as a model substrate in enzymatic studies to understand glycosylation processes.
Medicine: It is investigated for its potential role in drug delivery systems and as a precursor for bioactive molecules.
Mechanism of Action
The mechanism of action of 6-Trityl-1,2,3,4-tetra-O-acetyl-beta-D-glucose involves its interaction with specific molecular targets. The trityl and acetyl groups protect the hydroxyl functionalities, allowing selective reactions at other positions. This protection is crucial in multi-step synthesis processes, where selective deprotection can yield desired intermediates .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetra-O-acetyl-beta-D-glucopyranose: Similar in structure but lacks the trityl group.
2-Azido-2-deoxy-3,4,6-tri-O-acetyl-beta-D-glucopyranose: Contains an azido group instead of the trityl group.
1-Thio-beta-D-glucose tetraacetate: Features a thio group in place of the trityl group
Uniqueness
6-Trityl-1,2,3,4-tetra-O-acetyl-beta-D-glucose is unique due to the presence of the trityl group, which provides steric hindrance and stability, making it a valuable intermediate in synthetic chemistry. The trityl group also enhances the compound’s solubility in organic solvents, facilitating various chemical transformations .
Properties
IUPAC Name |
[(2R,3R,4S,5R,6S)-4,5,6-triacetyloxy-2-(trityloxymethyl)oxan-3-yl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H34O10/c1-21(34)39-29-28(43-32(42-24(4)37)31(41-23(3)36)30(29)40-22(2)35)20-38-33(25-14-8-5-9-15-25,26-16-10-6-11-17-26)27-18-12-7-13-19-27/h5-19,28-32H,20H2,1-4H3/t28-,29-,30+,31-,32-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTJGUFOLNHYRQE-HXBJCGEWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)OC(=O)C)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1[C@H](O[C@H]([C@@H]([C@H]1OC(=O)C)OC(=O)C)OC(=O)C)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H34O10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
590.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
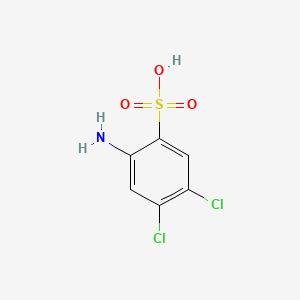

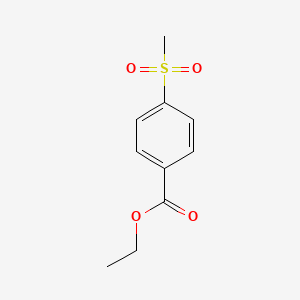
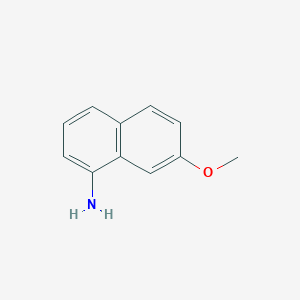

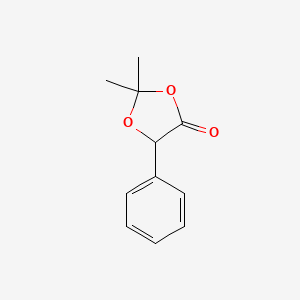
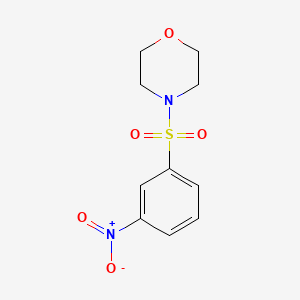
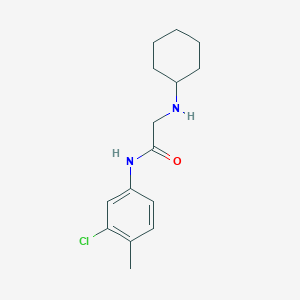
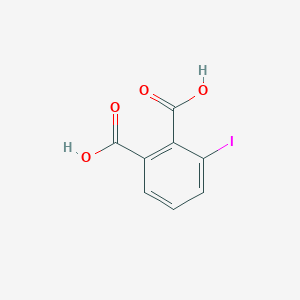
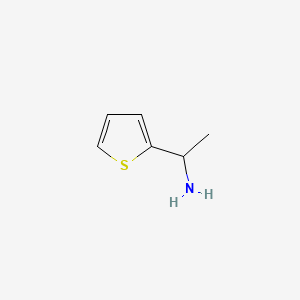
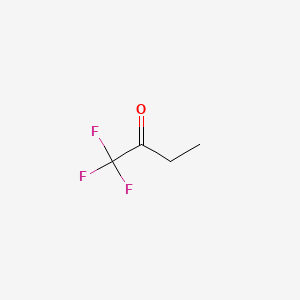

![N-[1-(pyridin-2-yl)ethyl]aniline](/img/structure/B1295874.png)

